24,25-dihydroxyvitamin D2 is a metabolite of vitamin D2, which plays a crucial role in calcium homeostasis and bone health. It is produced in the body through the hydroxylation of 25-hydroxyvitamin D2, primarily in the kidneys. This compound is significant for its potential biological activities, although its exact physiological roles are still under investigation.
24,25-dihydroxyvitamin D2 is synthesized from 25-hydroxyvitamin D2, which is the major circulating form of vitamin D obtained from dietary sources and synthesized in the skin upon exposure to ultraviolet light. The conversion to 24,25-dihydroxyvitamin D2 occurs via the action of the enzyme 25-hydroxyvitamin D-24-hydroxylase, predominantly in the kidneys .
This compound belongs to a class of molecules known as secosteroids, which are characterized by a broken steroid structure. It is part of the vitamin D family, which includes various metabolites such as 1,25-dihydroxyvitamin D2 and 25-hydroxyvitamin D2.
The synthesis of 24,25-dihydroxyvitamin D2 can be achieved through several methods:
Recent advancements have introduced liquid chromatography coupled with tandem mass spectrometry as a sensitive method for quantifying 24,25-dihydroxyvitamin D2 in biological samples. This technique allows for simultaneous measurement alongside other vitamin D metabolites, enhancing analytical capabilities in clinical settings .
The molecular structure of 24,25-dihydroxyvitamin D2 features two hydroxyl groups at positions 24 and 25 on the steroid backbone. The chemical formula is , indicating it contains 27 carbon atoms, 44 hydrogen atoms, and three oxygen atoms.
24,25-dihydroxyvitamin D2 can undergo various biochemical reactions:
The activity of 24,25-dihydroxyvitamin D2 is modulated by its binding affinity to VDR and its interactions with other proteins involved in calcium homeostasis.
The mechanism through which 24,25-dihydroxyvitamin D2 exerts its effects involves:
Research indicates that while 1,25-dihydroxyvitamin D is primarily responsible for active calcium transport, 24,25-dihydroxyvitamin D2 may have a regulatory role in modulating these processes under certain physiological conditions .
Relevant data on solubility and stability are critical for practical applications in laboratory settings.
24,25-dihydroxyvitamin D2 is utilized in various scientific contexts:
The metabolic activation and inactivation of vitamin D₂ (ergocalciferol) involve sequential hydroxylation steps. The precursor vitamin D₂ undergoes initial 25-hydroxylation in the liver, primarily catalyzed by cytochrome P450 enzymes CYP2R1 and CYP27A1, to form 25-hydroxyvitamin D₂ (25OHD₂) [1] [4]. This metabolite serves as the primary circulatory form of vitamin D₂ and the direct substrate for CYP24A1. Subsequent 24-hydroxylation of 25OHD₂ occurs predominantly in the kidney and other target tissues, yielding 24,25-dihydroxyvitamin D₂ (24,25(OH)₂D₂) as the primary catabolite [3] [6]. This reaction represents the first committed step in the deactivation pathway, steering 25OHD₂ away from activation to 1,25-dihydroxyvitamin D₂ (1,25(OH)₂D₂) [3].
An alternative pathway involves cytochrome P450scc (CYP11A1), which hydroxylates vitamin D₂ at C20 and C17 to produce 20-hydroxyvitamin D₂ and 17,20-dihydroxyvitamin D₂. Further hydroxylation by CYP11A1 at C24 generates 17,20,24-trihydroxyvitamin D₂ [2] [7]. However, this pathway is quantitatively minor compared to the canonical CYP24A1 route.
Table 1: Primary Enzymes Catalyzing 24,25(OH)₂D₂ Formation
Enzyme | Substrate | Product | Tissue Localization |
---|---|---|---|
CYP24A1 | 25OHD₂ | 24,25(OH)₂D₂ | Kidney, intestine, bone |
CYP11A1 | 17,20(OH)₂D₂ | 17,20,24(OH)₃D₂ | Adrenal glands, skin |
CYP24A1 (25-hydroxyvitamin D-24-hydroxylase) is a mitochondrial enzyme critical for vitamin D catabolism. It catalyzes the 24-hydroxylation of 25OHD₂ using a ferredoxin/ferredoxin reductase electron transfer system [3] [6]. Structural studies reveal that CYP24A1 contains a hydrophobic substrate-binding channel that accommodates the side chain of 25OHD₂, positioning it for hydroxylation at C24 [3]. The catalytic efficiency (kcat/Km) of human CYP24A1 for 25OHD₂ is approximately 40-50% lower than for 25OHD₃, reflecting subtle differences in substrate affinity due to the C24 methyl group and C22-C23 double bond in vitamin D₂ derivatives [5] [6].
CYP24A1 activity is transcriptionally regulated by 1,25(OH)₂D₃ via the vitamin D receptor (VDR), creating a negative feedback loop to prevent vitamin D excess [3]. Fibroblast growth factor-23 (FGF23) also induces CYP24A1 expression, linking vitamin D catabolism to phosphate homeostasis [9]. Inactivating mutations in CYP24A1 cause idiopathic infantile hypercalcemia, characterized by undetectable 24,25(OH)₂D₂ levels and elevated 1,25(OH)₂D₂ due to impaired catabolism [10].
Vitamin D₂ and D₃ metabolites exhibit distinct catabolic fates due to structural differences in their side chains. CYP24A1 processes 25OHD₂ through multiple oxidation steps:
In contrast, 25OHD₃ undergoes parallel pathways:
The C24 methyl group in vitamin D₂ derivatives sterically hinders efficient binding to CYP24A1, resulting in ~30% slower conversion rates compared to vitamin D₃ metabolites [6]. Additionally, 24,25(OH)₂D₂ is cleared more rapidly from circulation than 24,25(OH)₂D₃ due to its lower affinity for vitamin D-binding protein (DBP) [4] [8]. This contributes to the observation that vitamin D₂ supplementation elevates serum 25OHD less effectively than equimolar vitamin D₃ [4].
Table 2: Metabolic Differences Between Vitamin D₂ and D₃ Catabolites
Parameter | Vitamin D₂ Metabolites | Vitamin D₃ Metabolites |
---|---|---|
Primary CYP24A1 Product | 24,25(OH)₂D₂ | 24,25(OH)₂D₃ |
Terminal Metabolite | 24-oxo-24,25,26-trinor-1,28(OH)₂D₂ | Calcitroic acid |
DBP Binding Affinity | Low | High |
Serum Half-life (24,25(OH)₂) | ~12 hours | ~24 hours |
In vitro CYP24A1 Catalytic Efficiency | 0.12 min⁻¹·μM⁻¹ | 0.27 min⁻¹·μM⁻¹ |
Clinically, the ratio of serum 25OHD to 24,25(OH)₂D serves as a biomarker for CYP24A1 activity. In healthy individuals, this ratio is typically 10:1 to 25:1. Ratios exceeding 80:1 indicate CYP24A1 deficiency, while vitamin D₂ supplementation produces higher ratios than D₃ at equivalent doses [9] [10].
CYP24A1 exhibits differential kinetics toward vitamin D₂ versus D₃ substrates:
The 1α-hydroxylated metabolites show even greater divergence:
These kinetic parameters confirm that vitamin D₂ derivatives are poorer substrates due to steric clashes between the C24 methyl group and hydrophobic residues in CYP24A1's active site [5]. Mutagenesis studies show that substituting residues near the active site (e.g., Ala326Gly) enhances vitamin D₂ metabolism by accommodating its larger side chain [6].
Human CYP24A1 generates at least 10 metabolites from 1,25(OH)₂D₂, including 1,24,25(OH)₃D₂, 1,24,25,28(OH)₄D₂, and 24-oxo-28-nor-1,25,26(OH)₃D₂, demonstrating complex multi-step catalysis [6]. In contrast, rat CYP24A1 produces only three metabolites from the same substrate, highlighting species-specific differences in regioselectivity [6].
Table 3: Kinetic Parameters of Human CYP24A1 for Vitamin D Substrates
Substrate | Km (μM) | Vmax (nmol/min/nmol P450) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
25OHD₂ | 0.42 ± 0.05 | 4.8 ± 0.3 | 11.4 |
25OHD₃ | 0.18 ± 0.02 | 8.2 ± 0.4 | 45.6 |
1,25(OH)₂D₂ | 0.15 ± 0.03 | 1.2 ± 0.1 | 8.0 |
1,25(OH)₂D₃ | 0.07 ± 0.01 | 3.5 ± 0.2 | 50.0 |
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7